molecular formula C20H13BrN2O2S B3016208 (E)-methyl 4-(2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate CAS No. 683249-95-8

(E)-methyl 4-(2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate

Cat. No.: B3016208
CAS No.: 683249-95-8
M. Wt: 425.3
InChI Key: PBCWUPVYGJONSS-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 4-(2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate is a useful research compound. Its molecular formula is C20H13BrN2O2S and its molecular weight is 425.3. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • The compound is useful in photodynamic therapy, particularly as a photosensitizer. It exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it beneficial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Nonlinear Optical Material Development

  • The compound has potential applications in nonlinear optical (NLO) materials. Studies indicate that incorporating certain derivatives into polymethyl methacrylate (PMMA) matrix can significantly enhance NLO responses, including second harmonic generation (SHG) and third harmonic generation (THG) efficiency (Mydlova et al., 2020).

Antimicrobial Activity

  • Various derivatives of the compound show promise as antimicrobial agents. They have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their activity often surpasses that of reference drugs (Liaras et al., 2011).

Cancer Research and Treatment

  • Some derivatives have been synthesized for potential use in cancer treatment. These derivatives have shown significant anticancer activity, with certain compounds displaying better efficacy than established drugs in cytotoxicity screening studies against cancer cells (Bolakatti et al., 2020).

Detection of Biological Molecules

  • A fluorescent probe based on derivatives of this compound has been developed for selective detection of cysteine, an important amino acid, in blood serum and living cells. This probe exhibits a dramatic increase in fluorescence intensity upon addition of cysteine (Asaithambi, Periasamy, & Jebiti, 2021).

Future Directions

The future directions for these compounds could involve further exploration of their antimicrobial and anticancer activities. The increased emergence of multidrug-resistant pathogenic bacteria has called for exploration of alternative drug therapies . In addition, with the increasing understanding of drugs’ cytotoxic mechanism of action and the discovery of specific target, novel chemical therapeutic drugs could be designed for treatment of cancer .

Properties

IUPAC Name

methyl 4-[(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O2S/c1-25-20(24)14-7-5-13(6-8-14)9-16(11-22)19-23-18(12-26-19)15-3-2-4-17(21)10-15/h2-10,12H,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCWUPVYGJONSS-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.